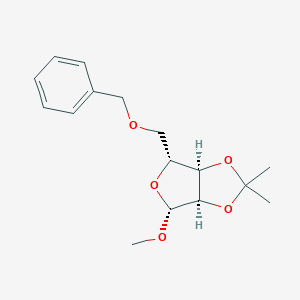

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

概要

説明

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is a chemical compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol . It is a derivative of ribose, a naturally occurring sugar, and is used in organic synthesis. This compound is characterized by the presence of an isopropylidene group at the 2,3-positions and a benzyl group at the 5-position of the ribofuranoside ring .

準備方法

The synthesis of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose. The process begins with the formation of the isopropylidene acetal by reacting ribose with acetone in the presence of an acid catalyst . This step protects the 2,3-hydroxyl groups. The next step involves the benzylation of the 5-hydroxyl group using benzyl chloride and a base such as sodium hydride . The final product is obtained after purification through column chromatography .

化学反応の分析

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form the corresponding ketone.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Synthesis of Nucleoside Derivatives

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside serves as a precursor in the synthesis of various nucleoside analogs. Its structure allows for modifications that can lead to the formation of nucleosides with enhanced biological activity or altered pharmacokinetics.

Case Study: Synthesis of Quaternary Ammonium Salts

Recent studies have demonstrated the utility of this compound in synthesizing quaternary ammonium salts. For example, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside with tertiary amines has been explored to produce various ammonium salts with potential biological applications . The yields from these reactions were reported to be significant (up to 98% in some cases), showcasing the efficiency of this compound in synthetic pathways.

Biological Research Applications

The compound is also investigated for its biological properties. Its derivatives have been studied for antiviral and anticancer activities. The modifications introduced via the ribofuranoside framework can enhance interactions with biological targets.

Antiviral Activity

Research indicates that certain derivatives of this compound exhibit antiviral properties against various viruses. The structural similarity to natural nucleosides allows these compounds to interfere with viral replication processes.

Anticancer Potential

The compound's derivatives have been evaluated in preclinical studies for their potential as anticancer agents. Their ability to mimic naturally occurring nucleotides may allow them to disrupt cancer cell proliferation by interfering with nucleic acid synthesis .

Analytical Applications

This compound is also utilized in analytical chemistry as a standard reference material for various analytical techniques including NMR spectroscopy and mass spectrometry. Its well-defined structure makes it suitable for calibrating instruments and validating methods used in the analysis of similar compounds.

作用機序

The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its role as a synthetic intermediate. It participates in various chemical reactions to form more complex molecules. The isopropylidene and benzyl groups protect the hydroxyl groups of ribose, allowing for selective reactions at other positions . This protection is crucial for the synthesis of specific target molecules .

類似化合物との比較

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is unique due to its specific protective groups. Similar compounds include:

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the benzyl group at the 5-position.

Methyl 2,3-O-isopropylidene-5-O-(p-tolylsulfonyl)-beta-D-ribofuranoside: Contains a p-tolylsulfonyl group instead of a benzyl group.

Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the hydroxyl group at the 5-position.

These compounds differ in their protective groups and functional groups, which influence their reactivity and applications .

生物活性

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS RN: 33019-63-5) is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 306.35 g/mol. Its structure features a ribofuranoside backbone with isopropylidene and benzyl substituents, contributing to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.35 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | >98.0% (GC) |

| Storage Conditions | Refrigerated (0-10°C) under inert gas |

Synthesis

The synthesis of this compound typically involves glycosylation reactions using appropriate protecting groups to ensure selectivity and yield. Recent methodologies emphasize the use of transition metal catalysis to enhance stereoselectivity during the glycosylation process, facilitating the construction of complex glycosides with desired biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and other cancer types .

A comparative study revealed that certain derivatives had IC50 values in the micromolar range against MCF-7 cells, indicating their potential as anticancer agents. The mechanism of action often involves induction of apoptosis through activation of caspases, which are critical for programmed cell death .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as antiviral or antibacterial effects. However, specific studies focusing on these activities remain limited and require further exploration.

Case Studies

- In Vitro Studies : A study conducted on various glycosides demonstrated that those with benzyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-benzylated counterparts. The study utilized flow cytometry to analyze apoptosis induction in treated cells .

- Mechanistic Insights : Research involving molecular docking studies has suggested that the compound interacts favorably with specific protein targets involved in cancer progression, potentially leading to novel therapeutic strategies .

特性

IUPAC Name |

(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGDFZJIIGYPKY-KBUPBQIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557483 | |

| Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-63-5 | |

| Record name | Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。